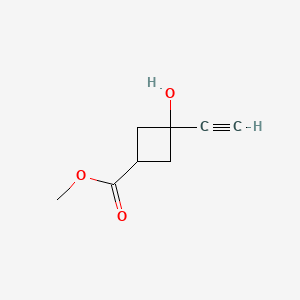

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is a synthetic organic compound with the molecular formula C8H10O3 and a molecular weight of 154.2 g/mol. This compound is known for its unique structure, which includes a cyclobutane ring substituted with an ethynyl group, a hydroxyl group, and a carboxylate ester group. It has shown potential in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate typically involves the reaction of cyclobutanone with ethynylmagnesium bromide, followed by esterification with methanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent

Reduction: Pd/C, hydrogen gas

Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed

Oxidation: Formation of methyl 3-oxo-3-ethynylcyclobutane-1-carboxylate

Reduction: Formation of methyl 3-ethyl-3-hydroxycyclobutane-1-carboxylate

Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is not well-documented. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For example, the ethynyl group may interact with enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

Methyl 3-hydroxycyclobutane-1-carboxylate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

Methyl 3-oxo-3-ethynylcyclobutane-1-carboxylate:

Uniqueness

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is unique due to the presence of both an ethynyl group and a hydroxyl group on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.

Biological Activity

Methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a unique cyclobutane structure that includes an ethynyl group, a hydroxy group, and a carboxylate functional group. Its molecular formula is C7H10O3, with a molecular weight of approximately 154.16 g/mol. The compound's structural features contribute to its reactivity and biological properties.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Unique Features |

|---|---|---|---|

| This compound | C7H10O3 | 154.16 | Contains ethynyl, hydroxy, and carboxylate groups |

| Methyl cis-3-hydroxycyclobutanecarboxylate | C6H10O3 | 130.14 | Lacks ethynyl group; simpler structure |

| Methyl 3-hydroxy-3-phenylcyclobutane-1-carboxylate | C12H14O3 | 206.24 | Contains a phenyl group; larger molecular framework |

The biological activity of this compound is believed to stem from its interaction with specific molecular targets within biological systems. Research indicates that the compound may inhibit certain enzymes or receptors, influencing cellular processes such as inflammation and pain signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting fatty acid binding proteins (FABPs), which play crucial roles in lipid metabolism and endocannabinoid signaling. Inhibition of FABPs can enhance the signaling of endocannabinoids like anandamide, leading to anti-inflammatory effects .

- Receptor Modulation : The compound's structural components allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity .

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

- Anti-inflammatory Effects : In rodent models, the compound has demonstrated efficacy in reducing inflammation and pain through its action on FABPs and cannabinoid receptors .

- Pharmacokinetics : The compound exhibits a half-life of approximately three hours in vivo, indicating a moderate duration of action which could be beneficial for therapeutic applications .

Case Studies

- Rodent Pain Models : In studies involving intraperitoneal administration of the compound at doses up to 40 mg/kg, it was observed to produce significant anti-nociceptive effects without inducing conditioned place preference or aversion, suggesting a low potential for addiction .

- Comparative Analysis with Similar Compounds : Research comparing this compound with other cyclobutane derivatives indicates distinct pharmacological profiles, emphasizing its unique interactions within biological systems .

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

methyl 3-ethynyl-3-hydroxycyclobutane-1-carboxylate |

InChI |

InChI=1S/C8H10O3/c1-3-8(10)4-6(5-8)7(9)11-2/h1,6,10H,4-5H2,2H3 |

InChI Key |

LBBYHASRENCATE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CC(C1)(C#C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.